molecular formula C12H24N2O3 B2681349 tert-Butyl ((4-(methylamino)tetrahydro-2H-pyran-4-yl)methyl)carbamate CAS No. 2126159-67-7

tert-Butyl ((4-(methylamino)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No. B2681349
M. Wt: 244.335
InChI Key: DRDVXDYJLVNPKG-UHFFFAOYSA-N
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Description

This compound, also known as tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate, has a CAS Number of 2126159-67-7 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl ((4-(methylamino)tetrahydro-2H-pyran-4-yl)methyl)carbamate . Its InChI Code is 1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(13-4)5-7-16-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.33 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of complex organic compounds often involves tert-butyl carbamate derivatives as intermediates or protective groups. For example, the study by Rustam T. Iminov et al. (2015) demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the formation of fluorinated pyrazole-4-carboxylic acids. This multigram-scale synthesis showcases the utility of tert-butyl carbamate derivatives in constructing fluorinated organic compounds with potential applicability in pharmaceuticals and agrochemicals (Iminov et al., 2015).

Reductive Cleavage and Bond Formation

U. Ragnarsson and colleagues (2001, 2002) have explored the reductive cleavage of aromatic carboxamides, including tert-butyl acylcarbamates. Their research highlights how these compounds undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, offering a pathway to Boc-protected (benzyl)amine in nearly quantitative yields. Such studies illuminate the chemical behavior of tert-butyl carbamate derivatives under reductive conditions, contributing to the development of new synthetic strategies (Ragnarsson et al., 2001) (Ragnarsson et al., 2002).

Crystallographic Studies

P. Baillargeon et al. (2017) have provided insights into the crystal structures of tert-butyl carbamate derivatives, demonstrating how molecules link via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. Such structural analyses are crucial for understanding the molecular interactions that underpin the physical properties and reactivity of these compounds (Baillargeon et al., 2017).

Heterocycle Synthesis

The creation of diverse heterocycles, as reported by R. A. Brawn and J. Panek (2009), involves tert-butyl carbamate in the synthesis of functionalized dihydropyrroles and dihyrooxazines through annulation reactions. This work emphasizes the role of tert-butyl carbamate derivatives in enabling the stereoselective synthesis of important organic motifs, which can be further elaborated into complex molecular architectures (Brawn & Panek, 2009).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[[4-(methylamino)oxan-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(13-4)5-7-16-8-6-12/h13H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDVXDYJLVNPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate

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